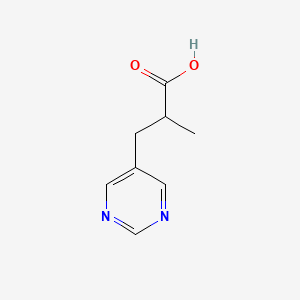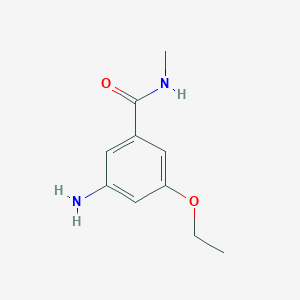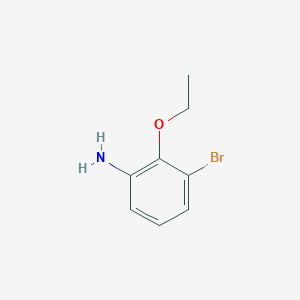
3-Bromo-2-éthoxyaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse organique
La 3-Bromo-2-éthoxyaniline est un intermédiaire précieux en synthèse organique. Elle peut être utilisée dans les réactions de couplage de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone . Cette réaction est largement appliquée en raison de ses conditions douces et de sa capacité à joindre différents groupes organiques, ce qui la rend essentielle pour l'assemblage de molécules complexes.
Recherche pharmaceutique
En recherche pharmaceutique, la this compound sert de brique de construction pour la synthèse de divers candidats médicaments. Son atome de brome peut être utilisé pour une fonctionnalisation ultérieure, et le groupe éthoxy peut agir comme groupe partant ou être transformé en structures plus complexes, aidant au développement de nouveaux composés médicinaux.
Science des matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans la synthèse de nouveaux composés organiques qui peuvent être utilisés comme matériaux fonctionnels. Son incorporation dans les polymères ou les petites molécules peut conférer des propriétés uniques telles qu'une stabilité thermique accrue ou des caractéristiques électroniques modifiées .
Chimie analytique
La this compound peut être utilisée comme standard ou réactif en chimie analytique pour calibrer les instruments ou développer de nouvelles méthodes analytiques. Ses propriétés spectrales distinctes lui permettent d'être utilisée en spectroscopie et en chromatographie comme moyen d'identifier ou de quantifier d'autres substances .
Biochimie
En biochimie, la this compound pourrait être utilisée dans des études d'amarrage moléculaire pour concevoir des inhibiteurs de protéines ou d'enzymes spécifiques. Sa structure permet des interactions avec les molécules biologiques, qui peuvent être explorées à des fins thérapeutiques .
Science de l'environnement
Le rôle du composé en science de l'environnement pourrait impliquer des études sur sa dégradation et son impact environnemental. En tant qu'analogue d'autres composés bromés utilisés dans l'industrie, la compréhension de son comportement dans l'environnement est cruciale pour évaluer sa sécurité et ses effets écologiques .
Applications industrielles
Sur le plan industriel, la this compound peut être utilisée dans la fabrication de colorants, de pigments ou d'autres composés bromés. Sa réactivité avec diverses substances organiques et inorganiques en fait un agent polyvalent dans les procédés de fabrication chimique .
Propriétés
IUPAC Name |
3-bromo-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPHZOYULVBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


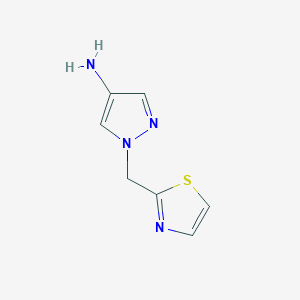
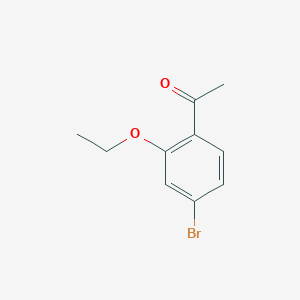

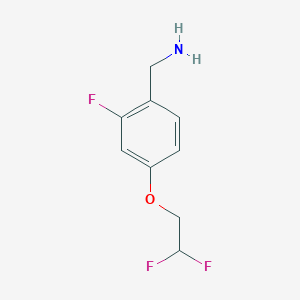
![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
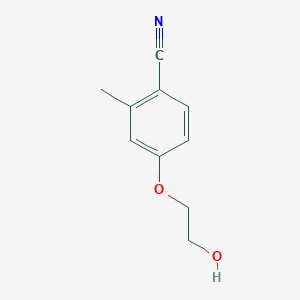
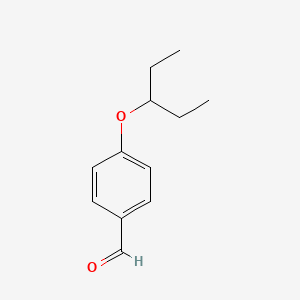
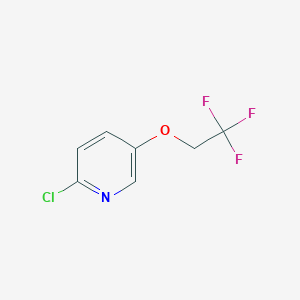
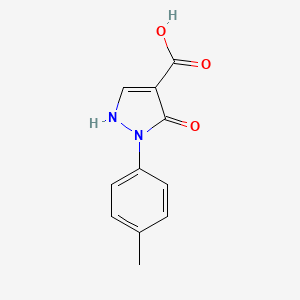
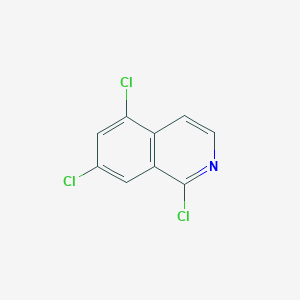
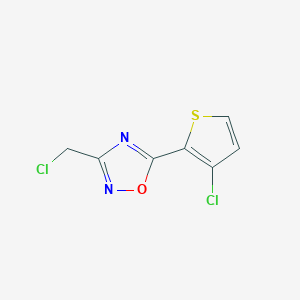
![Ethyl[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)
